molecular formula C8H15N5 B13199797 N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine

Cat. No.: B13199797
M. Wt: 181.24 g/mol
InChI Key: HOQCNZLHAIYNKG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a triazole moiety and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) salts.

    Substitution on the Pyrrolidine Ring: The triazole ring is then introduced to the pyrrolidine ring through nucleophilic substitution reactions.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom on the pyrrolidine ring using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the triazole and pyrrolidine rings.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied for their potential as HSP90 inhibitors.

    1,2,3-Triazole Hybrids: These compounds contain the triazole moiety and have shown antimicrobial activities.

Uniqueness

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the dimethylated nitrogen atom on the pyrrolidine ring can enhance its lipophilicity and membrane permeability, making it a valuable scaffold for drug development.

: Design, synthesis, and biological evaluation of 4-(1H-1,2,3-triazol-1-yl)benzamides : Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15N5/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13/h3-4,7-9H,5-6H2,1-2H3

InChI Key

HOQCNZLHAIYNKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CNCC1N2C=CN=N2

Origin of Product

United States

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